Sub‑nanomolar to Low‑nanomolar mPGES‑1 Inhibition Across Multiple Assays vs. Micromolar Activity of Des‑tert‑butyl Analogs
1‑Tert‑butylpiperidin‑3‑ol inhibits human microsomal prostaglandin E synthase‑1 (mPGES‑1) with IC₅₀ values of 3 nM (recombinant enzyme in 293E cells), 29 nM (LPS‑induced human whole blood PGE₂ suppression), and 37 nM (IL‑1β‑stimulated A549 cells) [1]. In stark contrast, a closely related piperidin‑3‑ol analog lacking the tert‑butyl group exhibits an IC₅₀ of 3,250 nM in the same A549 cellular assay [2]. This represents an 88‑fold loss in potency, underscoring the critical contribution of the tert‑butyl substituent to target engagement and cellular efficacy.
| Evidence Dimension | mPGES‑1 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 3 nM (recombinant enzyme), 29 nM (human whole blood), 37 nM (A549 cells) |
| Comparator Or Baseline | Des‑tert‑butyl piperidin‑3‑ol analog (BindingDB BDBM50142261) IC₅₀ = 3,250 nM (A549 cells) |
| Quantified Difference | ≥ 88‑fold higher potency for the tert‑butyl compound |
| Conditions | Recombinant human mPGES‑1 in 293E cells; LPS‑induced human whole blood PGE₂ assay; IL‑1β‑stimulated A549 cells |
Why This Matters
Procurement of the correct N‑substituted compound is essential to achieve the low‑nanomolar potency required for meaningful pharmacological studies; using a generic piperidin‑3‑ol would require nearly 100‑fold higher concentrations, likely exceeding solubility limits and introducing off‑target artifacts.
- [1] BindingDB entry BDBM50142253 (CHEMBL3758924) for 1‑tert‑butylpiperidin‑3‑ol, IC₅₀ values 3 nM, 29 nM, 37 nM. View Source
- [2] BindingDB entry BDBM50142261 (CHEMBL3758743) for a des‑tert‑butyl piperidin‑3‑ol analog, IC₅₀ 3250 nM. View Source
